![molecular formula C20H19ClN2O5S B2728542 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034241-86-4](/img/structure/B2728542.png)

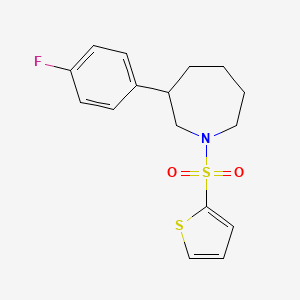

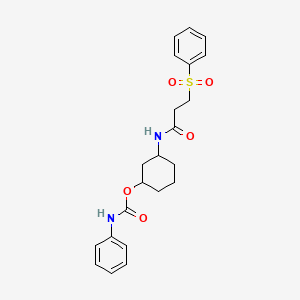

3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperidinyl group, and an oxazolidinedione group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The biphenyl group would provide a rigid, planar structure, while the piperidinyl group would introduce a cyclic structure. The sulfonyl group would likely be bonded to the nitrogen atom of the piperidinyl group, and the oxazolidinedione group would introduce additional cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the biphenyl group might undergo electrophilic aromatic substitution reactions, while the sulfonyl group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the biphenyl group might contribute to the compound’s hydrophobicity, while the sulfonyl and oxazolidinedione groups might contribute to its polarity .Scientific Research Applications

Synthesis and Anticancer Activity

One of the remarkable applications of oxazolidine derivatives is their potential in anticancer activity. A study demonstrated the synthesis of thiazolidine-2,4-dione derivatives and their screening against the MCF-7 human breast cancer cell line. Compounds with strong electron-withdrawing groups showed significant activity for inhibiting the topoisomerase-I enzyme, indicating potential therapeutic applications in cancer treatment (Kumar & Sharma, 2022).

Antimicrobial Activities

Another application area is the development of antimicrobial agents. Research into 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as fungal pathogens Aspergillus niger and A. flavus. This indicates the potential of these compounds in addressing various microbial infections (Prakash et al., 2010).

Antihyperglycemic Agents

The compounds have been explored for their role in improving glucose tolerance, with specific oxazolidinediones showing promising results in fasted rats without causing hypoglycemia below normal fasting levels. This suggests their potential as antihyperglycemic agents, offering a new avenue for diabetes management (Schnur & Morville, 1986).

Drug Synthesis and Modification

Oxazolidine and thiazolidine derivatives are crucial in the synthesis and modification of drugs. For instance, efficient synthesis methods for 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines have been developed, showing the versatility of these compounds in creating protective groups for peptides and glycopeptides, highlighting their utility in drug development (Barany et al., 2005).

properties

IUPAC Name |

3-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S/c21-16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(26,27)22-10-8-17(9-11-22)23-19(24)13-28-20(23)25/h1-7,12,17H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCQUVBOYNQVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3-Phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2728462.png)

![3,4-Dihydro-2H-chromen-3-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728464.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)